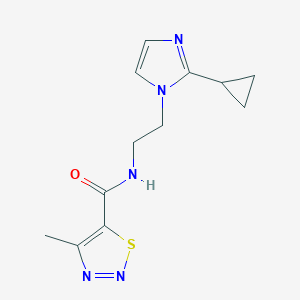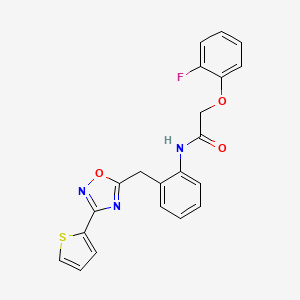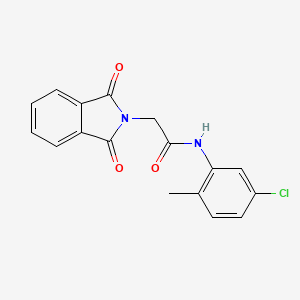![molecular formula C22H25N3O2S B2995090 N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide CAS No. 1007550-71-1](/img/structure/B2995090.png)
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another study reported the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Scientific Research Applications
Synthesis of Analog Compounds
The core structure of this compound provides a versatile framework for the synthesis of various analogs. These analogs can be designed to enhance or modify the biological activity of the parent compound. For instance, the conversion to different amides by treating the acid chloride generated in situ with various amines can lead to a range of compounds with potential pharmacological applications .
Antiviral Activity
Compounds derived from this scaffold have shown promise in antiviral research. The structural analogs can be tested against a broad range of RNA and DNA viruses, potentially leading to the discovery of new antiviral agents. This is particularly relevant in the context of emerging viral diseases and the ongoing search for effective antiviral drugs .
Biological Potential of Indole Derivatives
The indole nucleus, which is structurally related to this compound, has been found in many synthetic drug molecules. Indole derivatives possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound could serve as a precursor or a model for synthesizing indole derivatives with diverse biological activities .
Development of Therapeutic Agents
The compound’s structure is conducive to the development of therapeutic agents. Its molecular framework allows for modifications that can lead to the synthesis of drugs with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and other activities. This makes it a valuable candidate for drug development programs .
Chemical Properties and Synthesis Routes
The compound’s chemical properties, such as its reactivity and stability, make it suitable for various synthesis routes. These routes can be optimized to produce the compound and its derivatives efficiently, which is crucial for its application in pharmaceutical research and development .
Pharmacophore Development
As a pharmacophore, the compound provides a framework upon which drug discovery efforts can be based. It can be used to identify and optimize binding interactions with biological targets, which is a key step in the design of new drugs with specific mechanisms of action .
Lead Optimization for Drug Discovery
The compound can be used in lead optimization studies to improve the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This involves modifying the compound to enhance its efficacy, reduce toxicity, and improve its metabolic stability .
Molecular Weight and Formula Considerations
With a molecular weight of 395.52 and a molecular formula of C22H25N3O2S, the compound’s size and functional groups are suitable for crossing biological membranes, which is an important consideration in drug design. Its molecular characteristics can influence its absorption, distribution, metabolism, and excretion (ADME) properties, making it a significant compound for further study.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action .
Mode of Action
It is believed that the compound interacts with its targets in a way that disrupts their normal function, leading to the desired therapeutic effects .
Biochemical Pathways
It is believed that the compound’s interaction with its targets leads to changes in various biochemical pathways, resulting in its therapeutic effects .
Result of Action
It is believed that the compound’s interaction with its targets leads to changes at the molecular and cellular levels, resulting in its therapeutic effects .
Future Directions
The future directions for research on “N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide” and similar compounds could involve further exploration of their potential applications in various fields of research and industry. The development of promising antibacterial agents through the modification of similar structures is one such direction .
properties
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-21(22-9-14-6-15(10-22)8-16(7-14)11-22)23-20-18-12-28(27)13-19(18)24-25(20)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYHSFUYXCASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



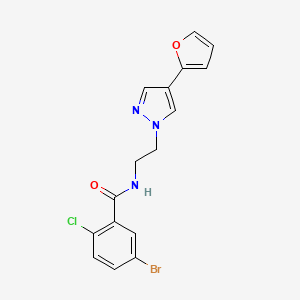
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995014.png)
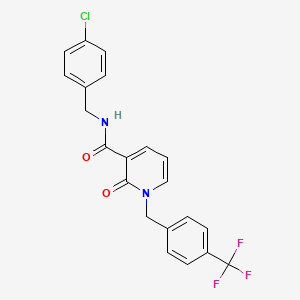
![4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B2995018.png)
![N-(benzo[d]thiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995019.png)

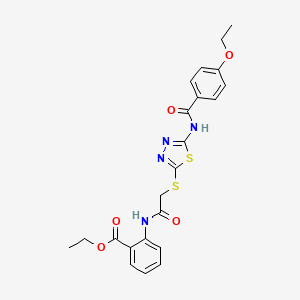

![2-[(Trifluoromethyl)sulfanyl]phenol](/img/structure/B2995025.png)
